molecular formula C15H12BrNOS B13991483 3-(2-Oxo-2-phenylethyl)-1,3-benzothiazol-3-ium bromide CAS No. 7467-00-7

3-(2-Oxo-2-phenylethyl)-1,3-benzothiazol-3-ium bromide

Cat. No.: B13991483
CAS No.: 7467-00-7
M. Wt: 334.2 g/mol
InChI Key: MIPPUJJTHYPZQM-UHFFFAOYSA-M
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Description

2-Benzothiazol-3-yl-1-phenyl-ethanone is an organic compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This specific compound is characterized by a benzothiazole ring fused to a phenyl group via an ethanone linkage. Benzothiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, material science, and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzothiazol-3-yl-1-phenyl-ethanone typically involves the condensation of 2-aminobenzenethiol with a suitable carbonyl compound, such as benzaldehyde, under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzothiazole ring . Common reagents used in this synthesis include hydrochloric acid and ethanol as the solvent.

Industrial Production Methods

Industrial production of benzothiazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction. Additionally, green chemistry approaches, such as the use of water as a solvent and recyclable catalysts, are being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-Benzothiazol-3-yl-1-phenyl-ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Benzothiazol-3-yl-1-phenyl-ethanone has a wide range of applications in scientific research:

Mechanism of Action

The biological activity of 2-Benzothiazol-3-yl-1-phenyl-ethanone is attributed to its ability to interact with various molecular targets. It can inhibit enzymes such as dihydroorotase, DNA gyrase, and tyrosine kinase, which are crucial for bacterial and cancer cell proliferation. The compound’s mechanism of action involves binding to the active site of these enzymes, thereby blocking their activity and leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzothiazol-3-yl-1-phenyl-ethanone is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of a benzothiazole ring with a phenyl-ethanone moiety enhances its potential as a versatile intermediate in organic synthesis and as a bioactive molecule in medicinal chemistry .

Properties

CAS No.

7467-00-7

Molecular Formula

C15H12BrNOS

Molecular Weight

334.2 g/mol

IUPAC Name

2-(1,3-benzothiazol-3-ium-3-yl)-1-phenylethanone;bromide

InChI

InChI=1S/C15H12NOS.BrH/c17-14(12-6-2-1-3-7-12)10-16-11-18-15-9-5-4-8-13(15)16;/h1-9,11H,10H2;1H/q+1;/p-1

InChI Key

MIPPUJJTHYPZQM-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)C(=O)C[N+]2=CSC3=CC=CC=C32.[Br-]

Origin of Product

United States

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